molecular formula C24H24N4O2S B2986476 4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 922838-43-5

4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2986476
M. Wt: 432.54
InChI Key: WIFMMFVSNLZNLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired route of synthesis and the available starting materials. It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure high yield and purity .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a benzothiazole and a pyridine ring indicates a conjugated system which could have interesting photophysical properties. The ethoxy and dimethylamino groups could contribute to the solubility of the compound and its interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzothiazole and pyridine rings are aromatic and might participate in electrophilic substitution reactions. The ethoxy and dimethylamino groups could potentially be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like ethoxy and dimethylamino could increase its solubility in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds with structural similarities to "4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide" have been synthesized for their potential applications in medicinal chemistry. For instance, benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase enzymes, showing significant potential as anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

The synthesis of Co(II) complexes with thiazole-containing ligands demonstrated fluorescence properties and anticancer activity against human breast cancer cell lines. These findings suggest the potential application of such compounds in cancer treatment and diagnostic imaging (Vellaiswamy & Ramaswamy, 2017).

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

A study on substituted benzamides, structurally related to the query compound, identified them as potent inhibitors of VEGFR-2 kinase activity. These findings highlight their potential in developing therapies targeting angiogenesis in cancer (Borzilleri et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibition efficiency on steel in acidic environments. Such studies are crucial for the development of protective coatings and materials in industrial applications (Hu et al., 2016).

Antimicrobial Activity

Thiazolidinone derivatives, incorporating a triazine moiety and synthesized from similar key intermediates, showed promising antimicrobial activity against various bacterial and fungal species. This research underscores the potential of such compounds in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling it. It’s also important to consider potential environmental impacts .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its physical and chemical properties in more detail, and optimizing its synthesis process. It could also involve investigating its mechanism of action if it’s being considered for medicinal use .

properties

IUPAC Name

4-(dimethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-4-30-20-12-13-21-22(15-20)31-24(26-21)28(16-18-7-5-6-14-25-18)23(29)17-8-10-19(11-9-17)27(2)3/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFMMFVSNLZNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

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